2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid typically involves the chlorination of 5-(trifluoromethyl)isonicotinic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets in biological systems. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)isonicotinic acid
- 3-Fluoro-2-trifluoromethyl isonicotinic acid
Comparison: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of two chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions .
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZQAPCTNIIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194194 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-33-8 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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